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Compound of Interest

Compound Name: 4-Chloro-1-butanol

Cat. No.: B043188

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Chloro-1-butanol, a versatile building block in organic synthesis. The document details
experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data in a clear, tabular format to facilitate its use in research and
development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the proton (*H) and carbon-13 (*3C) NMR data for 4-Chloro-1-butanol.

'H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen
atoms in a molecule.

Table 1: tH NMR Data for 4-Chloro-1-butanol
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3C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: 13C NMR Data for 4-Chloro-1-butanol

Chemical Shift (8) ppm Assighment
Data not available CH20H

Data not available -CHz-

Data not available -CH2-

Data not available CH:ClI

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectral Data for 4-Chloro-1-butanol
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Wavenumber (cm~?) Functional Group Assignment
3400-3200 O-H stretch (alcohol)

3000-2900 C-H stretch (sp® hybridized)

1060 C-O stretch (primary alcohol)

650 C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for 4-Chloro-1-butanol

m/z Relative Intensity (%) Proposed Fragment
108 Data not available [M]* (Molecular lon)
55 Data not available [CaH7]*

42 Data not available [CsHe]*

31 Data not available [CH20H]*

Experimental Protocols

The following are generalized experimental conditions for obtaining the spectroscopic data

presented above.

NMR Spectroscopy:

e Instrument: Varian A-60 or Bruker DPX-300.[1]
» Solvent: Deuterated chloroform (CDCIs).[1]

e Frequency: 500.132 MHz for *H NMR.[2]
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o Standard: Tetramethylsilane (TMS) is commonly used as an internal standard.
Infrared Spectroscopy:
e Instrument: Bruker IFS 85 FTIR Spectrometer.[1]

o Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates
(e.g., NaCl).[1]

Mass Spectrometry:

e Technique: Electron lonization (El) Mass Spectrometry, often coupled with Gas
Chromatography (GC-MS).

 lonization Energy: 75 eV.[3]
e Source Temperature: 230 °C.[3]
o Sample Temperature: 170 °C.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 4-Chloro-1-butanol.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-1-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-1-butanol
https://m.chemicalbook.com/SpectrumEN_928-51-8_MS.htm
https://m.chemicalbook.com/SpectrumEN_928-51-8_MS.htm
https://m.chemicalbook.com/SpectrumEN_928-51-8_MS.htm
https://www.benchchem.com/product/b043188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

4-Chloro-1-butanol

Spectroscopic Analysis

NMR Spectroscopy

(*H and 13C) IR Spectroscopy Mass Spectrometry

Data Interpretatio

'H: Chemical Shift, Multiplicity, Integration Vibrational Frequencies Molecular lon Peak
13C: Chemical Shift (Functional Groups) Fragmentation Pattern

Structure £

Final Structure of

4-Chloro-1-butanol

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 4-Chloro-1-butanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-1-butanol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043188#spectroscopic-data-of-4-chloro-1-butanol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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